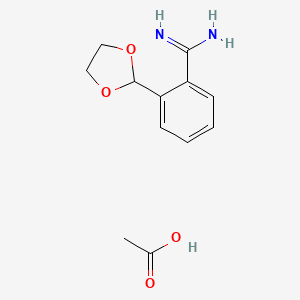![molecular formula C6H12N2S2 B2967418 [(Thiolan-2-yl)methyl]thiourea CAS No. 1252797-66-2](/img/structure/B2967418.png)
[(Thiolan-2-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(Thiolan-2-yl)methyl]thiourea” is a chemical compound with the molecular formula C6H12N2S2 . It has a molecular weight of 176.30 .
Synthesis Analysis
The synthesis of thiourea derivatives, such as “this compound”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
Thiourea derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure . A selective deprotection of the N,N′-diprotected guanidines affords N-monoprotected guanidines .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Coordination Chemistry and Biological Applications
Thiourea and its derivatives exhibit a remarkable ability to form coordination compounds with selected metals such as copper (Cu), silver (Ag), and gold (Au). These coordination compounds have significant potential in biological and medicinal applications. The coordination with suitable metal ions can enhance the biological activities of these derivatives, making them valuable in pharmaceutical chemistry. Additionally, thiourea derivatives' role as chemosensors highlights their utility in detecting anions and cations in environmental and biological samples, demonstrating their versatility across multiple scientific fields (Ezzat Khan et al., 2020).
Chemosensing for Environmental and Biological Monitoring
Thioureas and their derivatives serve as highly sensitive, selective, and simple chemosensors for detecting various anions and neutral analytes in biological, environmental, and agricultural samples. Their unique S- and N- nucleophilicity allows for the establishment of inter- and intramolecular hydrogen bonding, which is fundamental to their function as chemosensors. This capability is essential for monitoring environmental pollutants and ensuring agricultural, biological, and environmental safety (H. M. Al-Saidi & Sikandar Khan, 2022).
Material Science and Nanotechnology
In the realm of material science, thiomers (or thiolated polymers) have emerged as innovative approaches in anticancer therapy. Their unique reactivity and properties, particularly in smart drug-delivery systems, allow for overcoming major challenges in administering various active pharmaceutical ingredients (APIs), especially in cancer therapy. Thiolated-polymers derived from chitosan and hyaluronic acid have been extensively researched for their synthetic procedures, chemical reactivity, and application in cancer therapy formulations (R. Grosso & M. de-Paz, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that thiourea derivatives, which include [(thiolan-2-yl)methyl]thiourea, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that the thiazole ring, a component of this compound, is a significant focal point within the organic synthesis field, garnering attention for its diverse biological applications .
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that thiourea derivatives have diverse biological applications, suggesting that they may have multiple molecular and cellular effects .
Propiedades
IUPAC Name |
thiolan-2-ylmethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHZLJPQNLIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
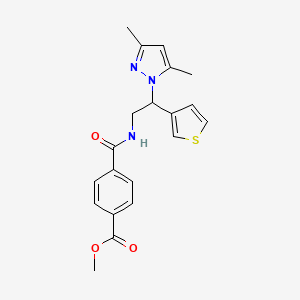
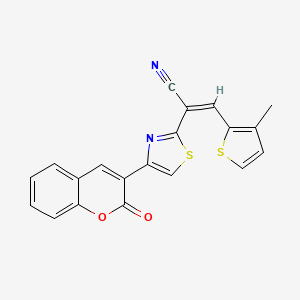
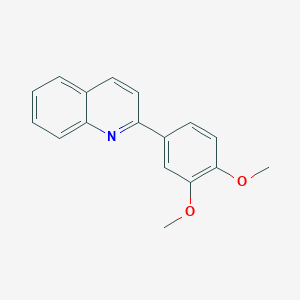
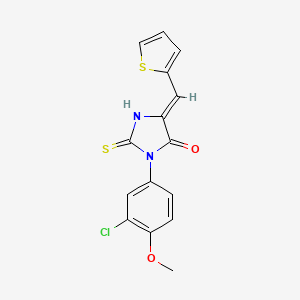
![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)
![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)
